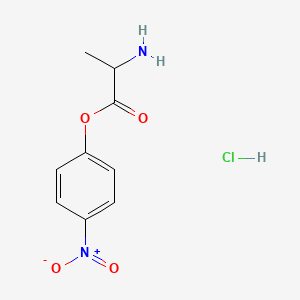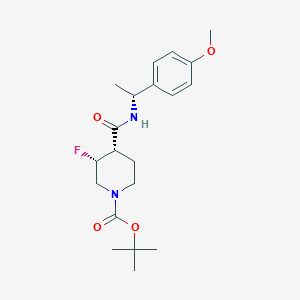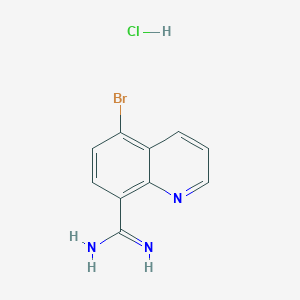
4-Nitrophenyl (2R)-2-aminopropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride is a chemical compound that features a nitrophenyl group attached to an aminopropanoate moiety, with the hydrochloride salt form enhancing its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride typically involves the esterification of (4-nitrophenyl) acetic acid with (2S)-2-aminopropanoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microreactors and process intensification techniques, such as Pickering-emulsion-based packed-bed microreactors, can significantly improve the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as ureas and carbamates.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Isocyanates for urea formation, chloroformates for carbamate formation.
Major Products
Reduction: 4-aminophenyl (2S)-2-aminopropanoate.
Substitution: Various urea and carbamate derivatives.
Aplicaciones Científicas De Investigación
(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme interactions and inhibition.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins, potentially inhibiting their activity . The compound’s effects are mediated through its ability to form stable complexes with these molecular targets, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Shares the nitrophenyl group but differs in the amino acid moiety.
4-nitrophenyl chloroformate: Contains the nitrophenyl group but is used primarily in the formation of carbamates.
Uniqueness
(4-nitrophenyl) (2S)-2-aminopropanoate;hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
(4-nitrophenyl) 2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNSMBHNXCGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-cyclopropylphenyl)-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B13660834.png)


![2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660854.png)




![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)



